molecular formula C7H7NO4 B3379647 3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 169237-37-0

3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B3379647
CAS No.: 169237-37-0
M. Wt: 169.13
InChI Key: AUTKTIRQKUQXTL-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound with a molecular formula of C7H7NO4 and a molecular weight of 169.14 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with hydroxyl, methyl, and carboxylic acid groups. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethyl-3,5-dicarbethoxy-4-hydroxy-1,4-dihydropyridine with an oxidizing agent to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-hydroxy-1-methyl-2-oxopyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-8-3-2-4(7(11)12)5(9)6(8)10/h2-3,9H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTKTIRQKUQXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C(C1=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169237-37-0
Record name 3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Methyl-3-hydroxy-2(1H)-pyridinone (1) (6.25 g, 50 mmol) is mixed with anhydrous potassium carbonate (36 g, 0.26 mol). The vacuum dried mixture is put in a Parr bomb which is then filled with dry carbon dioxide gas (850 psi) and heated to 175°-185° C. for 3 days. The cooled bomb is opened and the resultant pale yellow solid is dissolved in ice water and acidified with 6N HCl to produce a beige crystalline product (7.42 g, 87.5%), m.p. 243°-245° C. (dec). 1H NMR (250 MHz, DMSO-d6): δ3.469 (s, 3H), 6.357 (d, 1H, J=7.33), 7.166 (d, 1H, J=7.19), 7.27 (s,br, 1H). 1H NMR (250 MHz, D2O-NaOD): d 3.342 (s, 3H), 6.176 (d, 1H, J=6.94), 6.487 (d, 1H, J=7.00). Anal. for C7H7NO4 (169.14): Calcd. (found): C, 49.71 (49.74); H, 4.17 (4.30); N 8.28 (8.16).
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Yield
87.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Reactant of Route 5
3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Reactant of Route 6
3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

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